molecular formula C16H17NO3 B240825 3-ethoxy-N-(4-methoxyphenyl)benzamide

3-ethoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B240825
M. Wt: 271.31 g/mol
InChI Key: BZORFMGAKQQJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(4-methoxyphenyl)benzamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of benzamide derivatives, which have been studied for their various pharmacological properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation and cancer progression. In neurodegenerative disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. In addition, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 3-ethoxy-N-(4-methoxyphenyl)benzamide. In cancer research, further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify potential synergistic effects with other anticancer agents. In inflammation research, further studies are needed to determine the optimal dosage and administration of this compound in animal models of inflammation. In neurodegenerative disease research, further studies are needed to determine the long-term effects of this compound on cognitive function and to identify potential side effects. Overall, this compound has the potential to be a promising therapeutic agent in various fields of research, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 3-ethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxyaniline and 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

3-ethoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, this compound has been studied for its potential neuroprotective effects, where it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-ethoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-12(11-15)16(18)17-13-7-9-14(19-2)10-8-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

BZORFMGAKQQJMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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